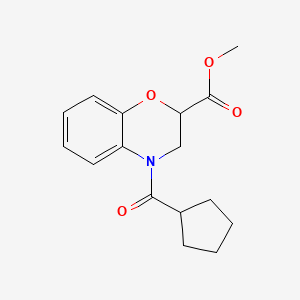![molecular formula C12H16N4O B7505666 N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones that regulate glucose homeostasis.
Mechanism of Action
N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors work by inhibiting the enzymatic activity of this compound, which leads to the accumulation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from alpha cells, resulting in improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. They also improve beta-cell function, increase satiety, and reduce food intake. Additionally, this compound inhibitors have been found to reduce inflammation and oxidative stress in the cardiovascular system, leading to cardio-protective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors in lab experiments is their specificity for this compound enzyme inhibition. This allows for the selective modulation of incretin hormone levels without affecting other metabolic pathways. However, this compound inhibitors have limitations in terms of their pharmacokinetics and pharmacodynamics. They have a short half-life and require multiple daily dosing. Furthermore, their efficacy may be reduced in patients with renal impairment.
Future Directions
Future research on N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors should focus on improving their pharmacokinetic and pharmacodynamic properties to increase their efficacy and reduce dosing frequency. Additionally, the potential cardio-protective effects of this compound inhibitors should be further explored. Furthermore, the role of this compound inhibitors in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease should be investigated. Finally, the safety and efficacy of this compound inhibitors in pediatric populations should be studied.
In conclusion, this compound inhibitors are an important class of compounds with significant potential for the treatment of type 2 diabetes mellitus and other metabolic disorders. Their mechanism of action involves the inhibition of this compound enzyme, leading to the accumulation of incretin hormones and improved glycemic control. Future research should focus on improving their pharmacokinetic and pharmacodynamic properties, exploring their cardio-protective effects, and investigating their role in the treatment of other metabolic disorders.
Synthesis Methods
The synthesis of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors involves the reaction of 5-aminopyrazole-4-carboxamide with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride in the presence of a suitable solvent and a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. Furthermore, this compound inhibitors have been found to have cardio-protective effects by reducing inflammation and oxidative stress in the cardiovascular system.
Properties
IUPAC Name |
N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-7(2)16-11-9(6-14-16)5-10(8(3)15-11)12(17)13-4/h5-7H,1-4H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDBAUZXANNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
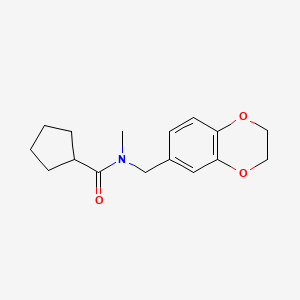
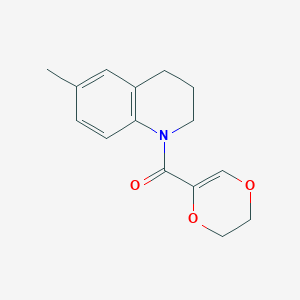
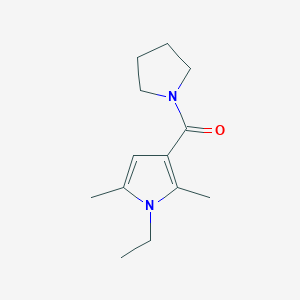
![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)
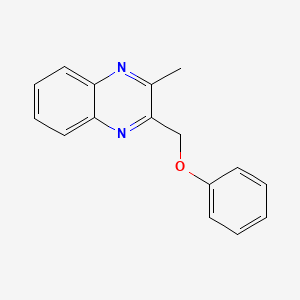
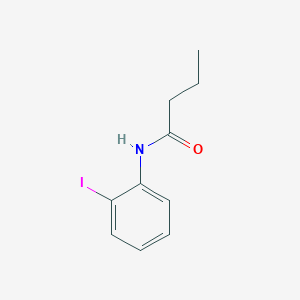
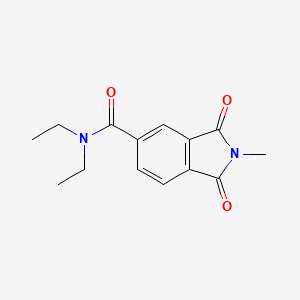
![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)
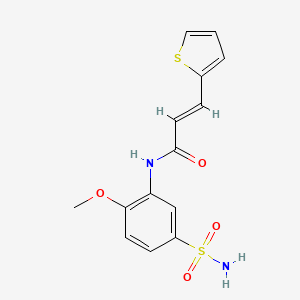
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)
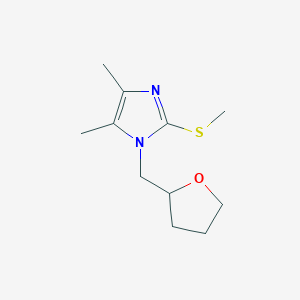
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)
